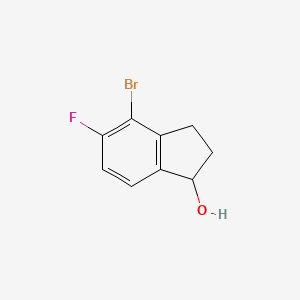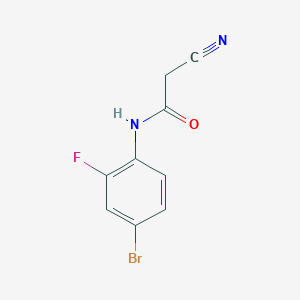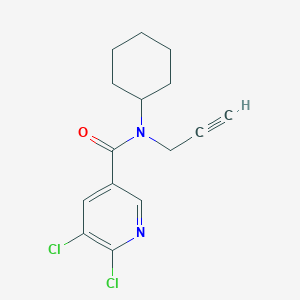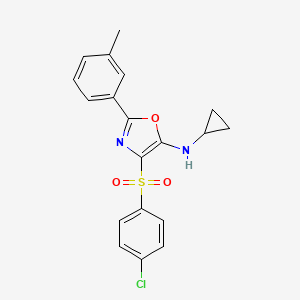
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a fluorophenyl group, an oxazolidinone group, a naphthamide group, and a methyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolidinone ring and the fluorophenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxazolidinone ring, for example, might be susceptible to reactions with nucleophiles or bases. The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and stability .Aplicaciones Científicas De Investigación
Overview
The compound N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide, while not directly identified in the literature, shares structural similarities with compounds studied for various scientific applications. These include the development of selective inhibitors, the investigation of photovoltaic properties, neuroimaging techniques in Alzheimer's disease, chromatographic enantioseparation, and the evaluation of novel derivatives for therapeutic purposes. The following sections delve into research areas related to compounds with structural resemblances or functionalities that hint at potential applications for the specified compound.
Selective Inhibitors Development
Research into methoxytetrahydropyrans, a new series of selective and orally potent 5-lipoxygenase inhibitors, illustrates the pursuit of compounds with enhanced selectivity and potency for therapeutic applications. These studies aim to improve oral potency and reduce lipophilicity without compromising effectiveness, showcasing the potential of structurally related compounds in inflammation and other conditions where leukotrienes play a role (Crawley et al., 1992).
Photovoltaic Properties Enhancement
The design of new molecules for enhanced photovoltaic properties, incorporating central Naphthalene Di-Imide fragments with different end capped acceptors, highlights the role of structural innovation in improving solar cell efficiencies. These studies contribute to the development of materials with better absorption strength and open circuit voltages, indicating the relevance of chemical structure modifications in advancing solar technology (Ali et al., 2020).
Alzheimer's Disease Neuroimaging
The utilization of radiolabeled compounds for neuroimaging in Alzheimer's disease patients offers insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques. This research underscores the potential of structurally related compounds in developing noninvasive techniques for diagnostic assessments and monitoring therapeutic responses in neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Chromatographic Enantioseparation
Investigations into the optical resolution of carboxylic acid enantiomers through chromatographic methods with sensitive detection techniques emphasize the importance of chiral compounds in analytical chemistry. These studies highlight the utility of structurally specific compounds in achieving enantioseparation, essential for pharmaceutical and chemical research (Toyo’oka et al., 1992).
Therapeutic Potential Evaluation
Research on heterocyclic novel derivatives, including oxadiazole and pyrazole, for toxicity assessment, tumor inhibition, and anti-inflammatory actions showcases the exploration of new compounds for diverse therapeutic applications. Such studies indicate the ongoing search for compounds with specific binding affinities and biological activities, potentially relevant to this compound and its analogs (Faheem, 2018).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and working in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-15-8-10-16(11-9-15)24-13-17(27-21(24)26)12-23-20(25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWQTPKRIOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)
![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2841411.png)





![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)